molecular formula C6H13NO2 B555754 (R)-2-amino-2,3-dimethylbutanoic acid CAS No. 53940-82-2

(R)-2-amino-2,3-dimethylbutanoic acid

Cat. No. B555754
CAS RN: 53940-82-2
M. Wt: 131,18 g/mole
InChI Key: GPYTYOMSQHBYTK-ZCFIWIBFSA-N
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Description

“®-2-amino-2,3-dimethylbutanoic acid” is a type of amino acid . Amino acids are the building blocks for the vast assortment of proteins found in all living cells . They have the same basic structure, which includes a carbon called the α carbon and attached to it are four groups - a hydrogen, an α- carboxyl group, an α-amine group, and an R-group, sometimes referred to as a side chain .

Scientific Research Applications

Biotechnology and Industrial Production

®-2-amino-2,3-dimethylbutanoic acid: is used in biotechnological processes to produce various compounds. Its unique structure can serve as a building block for synthesizing complex molecules. In industrial production, this amino acid derivative can be utilized to create more efficient catalysts for manufacturing pharmaceuticals and agrochemicals .

Pharmaceutical Research and Drug Development

In pharmaceutical research, H-ALPHA-ME-D-VAL-OH plays a crucial role in the development of new drugs. It can act as a chiral precursor for active pharmaceutical ingredients (APIs), ensuring the correct stereochemistry for effective drug action .

Food and Beverage Industry

This compound may be involved in the synthesis of flavoring agents or additives that enhance the taste and stability of food and beverage products. Its application in this industry relies on its ability to impart or modify flavors .

Cosmetic Industry Applications

The cosmetic industry could leverage ®-2-amino-2,3-dimethylbutanoic acid for its potential in skincare products. It might be used to synthesize compounds that improve skin hydration or elasticity .

Agricultural Chemicals

In agriculture, H-ALPHA-ME-D-VAL-OH could be used to create more effective pesticides or herbicides. Its structure allows for the synthesis of compounds that target specific pests or weeds without harming crops .

Environmental Applications

This amino acid derivative might be used in environmental applications, such as the bioremediation of polluted sites. It could serve as a nutrient source for microorganisms involved in the breakdown of contaminants .

properties

IUPAC Name

(2R)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426344
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-2,3-dimethylbutanoic acid

CAS RN

53940-82-2
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 2
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 3
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 4
(R)-2-amino-2,3-dimethylbutanoic acid

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